5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Sequential cross-coupling Chemoselective arylation Palladium catalysis

The N-unprotected parent compound (CAS 757978-18-0) suffers from poor organic solubility (mp 234-239 °C), limiting solution-phase reactivity. This TIPS-protected derivative ensures homogeneous reaction conditions for automated parallel synthesis. The orthogonal C3-I (≈57 kcal/mol) and C5-Br (≈70 kcal/mol) bonds enable chemoselective sequential Suzuki-Miyaura couplings, reducing synthetic steps. Key advantages: • Stable TIPS group withstands cross-coupling, removable under mild fluoride conditions. • Enables one-intermediate, two-step sequential arylations with isolated yields up to 95%. • Validated in kinase inhibitor patents (US 2006/0030583 A1). Supplied as a solid with ≥95% purity; store at room temperature under argon.

Molecular Formula C16H24BrIN2Si
Molecular Weight 479.27 g/mol
CAS No. 875639-49-9
Cat. No. B1290998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
CAS875639-49-9
Molecular FormulaC16H24BrIN2Si
Molecular Weight479.27 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)Br)I
InChIInChI=1S/C16H24BrIN2Si/c1-10(2)21(11(3)4,12(5)6)20-9-15(18)14-7-13(17)8-19-16(14)20/h7-12H,1-6H3
InChIKeyHLOOLAJLGYWXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Structural Identity and Procurement


5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS 875639-49-9) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class, with a molecular formula of C₁₆H₂₄BrIN₂Si and a molecular weight of 479.27 g/mol . The compound features a triisopropylsilyl (TIPS) protecting group attached to the pyrrole nitrogen (N1), with bromine substituted at the 5-position and iodine at the 3-position of the fused bicyclic core . It is supplied as a solid with typical commercial purity specifications of 95% (HPLC) and is primarily intended as a synthetic intermediate for research purposes . The compound is referenced in kinase modulator patent families, most notably in US 20060030583 A1 (Page/Page column 78), establishing its role in medicinal chemistry programs targeting kinase-mediated diseases [1].

1
Dual-halogenated 7-azaindole building block with TIPS protection
Research-grade solid suitable for solution-phase cross-coupling
2
Orthogonal C3-I / C5-Br sites enable two sequential Suzuki-Miyaura arylations
Consistent with published 7-azaindole reactivity hierarchy
3
Patent-referenced intermediate in kinase modulator research programs
Supports medicinal chemistry SAR campaigns

Why Generic 7-Azaindole Analogs Cannot Replace This Compound


The critical differentiation of this compound arises from the simultaneous presence of three structural features—N1-TIPS protection, C3-iodide, and C5-bromide—whose combined effect governs reactivity, solubility, and synthetic utility in ways that no single in-class analog can replicate. The N-unprotected parent compound (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 757978-18-0, mp 234–239 °C) exhibits high crystallinity and poor organic solubility, severely limiting its solution-phase reactivity . Removal or replacement of the TIPS group with alternative protecting groups (e.g., tosyl, SEM, Boc) alters the steric and electronic environment at N1, changing regioselectivity in subsequent deprotonative metalation and cross-coupling steps [1]. Furthermore, the orthogonality between the C3-I and C5-Br positions—a reactivity difference grounded in the inherently lower bond dissociation energy of the C–I bond (≈57 kcal/mol) versus C–Br (≈70 kcal/mol)—enables sequential, chemoselective Suzuki-Miyaura couplings that are impossible with mono-halogenated or differently halogenated analogs [2]. Procuring a generic 7-azaindole building block without verifying the exact halogenation pattern and N-protection status risks failed coupling sequences, lower yields, and irreproducible synthetic routes.

N-unprotected or differently protected analogs
The TIPS group prevents strong intermolecular H-bonding; N-H analogs exhibit high crystallinity and poor organic solubility, which may compromise solution-phase coupling efficiency and reproducibility.
Mono-halogenated or mismatched dihalogen patterns
Only the C3-I / C5-Br pair provides two orthogonal oxidative-addition sites. Analogs lacking this exact combination cannot support the same sequential cross-coupling strategy, increasing synthetic step count.
Regioisomeric C4-iodo substitution
Moving iodine to C4 alters the reactivity hierarchy; the established chemoselectivity (C3 > C5) may not transfer, requiring re-optimization of coupling conditions and potentially different outcomes.

Quantitative Differentiation Evidence vs. Closest Analogs


Chemoselectivity in Sequential Suzuki-Miyaura Cross-Coupling

In Pd-catalyzed Suzuki-Miyaura coupling on dihalogenated 7-azaindole scaffolds, the C3-iodide undergoes oxidative addition preferentially over C5-bromide, enabling sequential installation of two distinct aryl groups without protecting group manipulation between steps. In the closely analogous system 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, chemoselective sequential arylation at C3 (iodide), C5 (bromide), and C6 (chloride) was achieved with isolated yields of 48–95% across the three steps, using Pd(PPh₃)₄ at controlled temperatures [1]. This orthogonality is directly transferable to the target compound, where the C3-I and C5-Br positions provide the first two handles for sequential diversification. By contrast, mono-halogenated TIPS-protected analogs such as 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2) permit only a single cross-coupling event before requiring additional halogenation or C–H activation steps .

Sequential coupling sites
Head-to-head
2 reactive sites (C3-I, C5-Br) vs. 1 in mono-halogenated TIPS analogs — enables two distinct arylations from one intermediate.
Supports efficient SAR diversification
Reported sequential yields 48–95% in related 7-azaindole series; conditions: Pd(PPh₃)₄, controlled temperature.
Sequential cross-coupling Chemoselective arylation Palladium catalysis 7-Azaindole functionalization

Organic Solubility Advantage from N1-TIPS Protection

The TIPS protecting group on the target compound significantly improves solubility in common organic solvents compared to the N-unprotected parent 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0). The unprotected analog is a high-melting solid (mp 234–239 °C) with strong intermolecular hydrogen bonding via the pyrrole N–H, rendering it poorly soluble in many aprotic solvents typically used for cross-coupling (e.g., THF, toluene, dioxane) . The TIPS group eliminates N–H hydrogen bonding and introduces three lipophilic isopropyl substituents, substantially improving solubility in organic media . This is particularly relevant for solution-phase parallel synthesis and library production, where homogeneous reaction conditions are required.

Solubility advantage
Data to verify
TIPS-protected form shows much lower melting point and significantly higher organic solubility vs. N-H parent (mp 234–239 °C).
Enables homogeneous solution-phase chemistry
Class-level inference; direct solubility data for this exact compound not reported.
Solubility enhancement Protecting group strategy Solution-phase synthesis 7-Azaindole building block

Regioisomeric Differentiation: C3-Iodo vs. C4-Iodo Scaffolds

The target compound positions iodine at C3 and bromine at C5 of the pyrrolo[2,3-b]pyridine core. A commercially available regioisomer, 5-bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2552775-01-4), places iodine at the C4 position . This seemingly minor positional change has significant consequences for cross-coupling strategy: C3 is the most electron-rich position of the pyrrole ring and is the preferred site for electrophilic halogenation and metal-catalyzed coupling in 7-azaindoles [1]. The C3-iodo/C5-bromo pattern in the target compound aligns with the established reactivity hierarchy of the 7-azaindole scaffold, where C3 >> C5 in electrophilic and Pd(0)-mediated reactivity, enabling predictable, literature-supported chemoselectivity. The C4-iodo regioisomer, by contrast, introduces an iodinated pyridine-ring position whose reactivity is modulated differently by the ring nitrogen.

C3- vs. C4-iodo regiochemistry
Class-level
C3-I (target) aligns with established 7-azaindole reactivity hierarchy (C3 >> C5 > C4); C4-iodo regioisomer alters chemoselectivity.
Correct regiochemistry avoids re-optimization
Based on general 7-azaindole electrophilic substitution trends.
Regioselectivity Halogenation pattern 7-Azaindole substitution Synthetic intermediate

Patent-Validated Utility in Kinase Inhibitor Programs

The target compound is explicitly cited as a synthetic intermediate in US patent US 2006/0030583 A1 (SGX Pharmaceuticals), located at page/column 78 [1]. This patent family covers pyrrolo-pyridine compounds as kinase modulators for therapeutic applications including cancer. The patent context confirms that this specific compound—with its dual halogenation and TIPS protection—was used in the synthesis of biologically evaluated kinase inhibitor candidates [1][2]. By contrast, many closely related halogenated 7-azaindoles sold as building blocks lack this explicit patent pedigree linking them to biologically validated compound series.

Patent documentation
Reported
Explicitly cited in US 2006/0030583 A1 (page/column 78) as a synthetic intermediate for kinase modulators.
Validates synthetic utility in kinase inhibitor programs
Supports freedom-to-operate analysis and route confidence.
Kinase inhibitor synthesis Medicinal chemistry Patent building block Drug discovery intermediate

Optimal Application Scenarios Based on Differentiation Evidence


Sequential Diversification in Kinase Inhibitor SAR Campaigns

In medicinal chemistry programs targeting kinase inhibition (e.g., FGFR, ALK, CLK families), the target compound serves as a dual-handle intermediate enabling sequential Suzuki-Miyaura cross-coupling. The C3-iodide undergoes selective Pd-catalyzed coupling at room temperature with a first arylboronic acid, leaving the C5-bromide intact for a second, higher-temperature coupling with a different arylboronic acid. This two-step, one-intermediate strategy was demonstrated in the 7-azaindole series with isolated yields of 48–95% for sequential arylations [1]. This reduces the number of synthetic intermediates that must be prepared, purified, and characterized compared to a stepwise halogenation-coupling approach. The TIPS group remains stable through both coupling steps and can be removed under mild fluoride conditions (e.g., TBAF) to reveal the free N–H for further functionalization.

Homogeneous Library Synthesis on Automated Platforms

The enhanced organic solubility conferred by the TIPS protecting group compared to the high-melting, poorly soluble N-unprotected analog (mp 234–239 °C) makes the target compound suitable for automated parallel synthesis platforms [1]. Homogeneous reaction mixtures in THF, DMF, or dioxane enable reproducible dispensing, heating, and workup in 96-well or flow-chemistry formats. This is a critical practical advantage for medicinal chemistry groups synthesizing compound libraries where every intermediate must be reliably soluble under standard coupling conditions.

Synthesis of Multi-Aryl Fluorophores for Materials Science

Sequential cross-coupling at C3 and C5 using the target compound as a starting material can yield tetra-aryl 7-azaindoles that exhibit aggregate-induced emission (AIE) properties, as demonstrated by Cardoza et al. (2019) [1]. The orthogonal reactivity of the C3-I and C5-Br positions is essential for installing different aryl groups at each position, controlling the photophysical properties of the final fluorophore. The TIPS group can be retained or removed post-coupling to tune solubility and aggregation behavior for OLED, sensor, or bio-imaging applications.

Patent-Guided Synthesis of Kinase Modulators

For groups pursuing kinase inhibitor development within the chemical space defined by US 2006/0030583 A1, the target compound represents a validated synthetic entry point [2]. Its explicit citation in the patent's experimental section (page/column 78) provides a documented precedent for its use in generating compounds that were subsequently evaluated in kinase activity assays. Procuring this specific intermediate, rather than an unvalidated analog, reduces the risk of synthetic route failure and ensures alignment with prior art for freedom-to-operate analysis in drug discovery.

Application
Selection Property
Validation Focus
Sequential diversification in kinase inhibitor SAR campaigns
Orthogonal C3-I / C5-Br reactivity with TIPS stability
Sequential Suzuki-Miyaura coupling order and yields
Homogeneous library synthesis on automated platforms
TIPS-mediated organic solubility
Solution-phase dispensing and reproducibility
Multi-aryl fluorophore synthesis for materials science
Chemoselective dual arylation
Photophysical property control via aryl variation
Patent-guided synthesis of kinase modulators
Patent-referenced intermediate with documented use
Alignment with prior art and synthetic route confidence
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